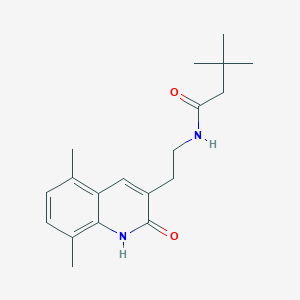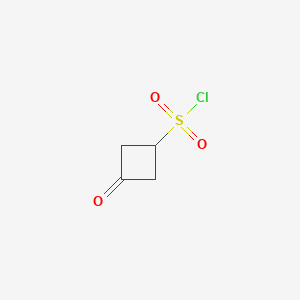
3-Oxocyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxocyclobutane-1-sulfonyl chloride: is an organic compound with the molecular formula C₄H₅ClO₃S and a molecular weight of 168.6 g/mol . It is a sulfonyl chloride derivative of cyclobutanone, characterized by the presence of a sulfonyl chloride group attached to a cyclobutane ring. This compound is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxocyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutanone with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
Cyclobutanone+Chlorosulfonic Acid→3-Oxocyclobutane-1-sulfonyl chloride
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can further modify the sulfonyl group, leading to sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced through oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3-Oxocyclobutane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs. These drugs have applications in treating bacterial infections and other medical conditions .
Industry: The compound is also used in the production of specialty chemicals and materials, including polymers and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-Oxocyclobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules .
Comparación Con Compuestos Similares
Cyclobutanone: The parent compound, lacking the sulfonyl chloride group.
Cyclobutane-1-sulfonyl chloride: Similar structure but without the ketone group.
3-Oxocyclobutanecarboxylic acid: Another derivative of cyclobutanone with a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness: 3-Oxocyclobutane-1-sulfonyl chloride is unique due to the presence of both a ketone and a sulfonyl chloride group within a cyclobutane ring. This dual functionality provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-oxocyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESMLAKNDITUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
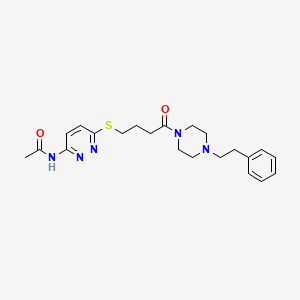
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)
![N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2431508.png)
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)
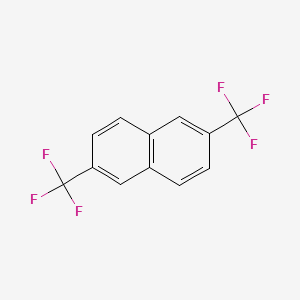
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)
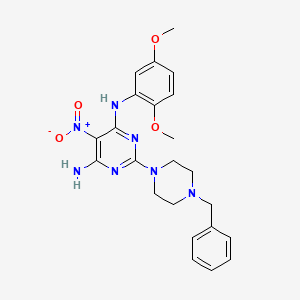
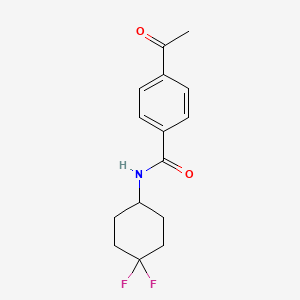
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431516.png)
![3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide](/img/structure/B2431517.png)
![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)
![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2431524.png)
